molecular formula C11H14N3Na4O15P3 B8117531 N4-Acetylcytidine triphosphate (sodium)

N4-Acetylcytidine triphosphate (sodium)

Cat. No.: B8117531
M. Wt: 613.12 g/mol
InChI Key: VSBLTNBKSQTQJC-XGZYCNACSA-J
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Description

N4-Acetylcytidine triphosphate (sodium) (ac4CTP sodium) is a chemically modified nucleotide analog with the molecular formula C₁₁H₁₄N₃Na₄O₁₅P₃ and a molecular weight of 613.12 . It serves as a substrate for T7 RNA polymerase in in vitro transcription systems, enabling the incorporation of N4-acetylcytidine into RNA strands . This modification enhances RNA stability and functionality in experimental settings. The compound exhibits high solubility in water (≥125 mg/mL) and is stored at -80°C under nitrogen protection to maintain stability . Its primary applications include studying RNA modification mechanisms and synthesizing modified RNA for therapeutic or diagnostic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetylcytidine triphosphate (sodium) typically involves the acetylation of cytidine triphosphate. The process begins with the protection of the hydroxyl groups of cytidine triphosphate, followed by the selective acetylation of the amino group at the N4 position. The reaction is usually carried out in the presence of acetic anhydride and a base such as pyridine. After acetylation, the protecting groups are removed to yield N4-Acetylcytidine triphosphate. The final product is then converted to its sodium salt form for stability and solubility.

Industrial Production Methods

In an industrial setting, the production of N4-Acetylcytidine triphosphate (sodium) involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N4-Acetylcytidine triphosphate (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert N4-Acetylcytidine triphosphate to its reduced forms, which may have different biological activities.

    Substitution: The acetyl group at the N4 position can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of N4-Acetylcytidine triphosphate, as well as substituted analogs with different functional groups at the N4 position.

Scientific Research Applications

Role in RNA Modification and Stability

N4-Acetylcytidine (ac4C) is a critical modification found in RNA, particularly in mRNA, where it plays a vital role in enhancing translation efficiency and RNA stability. The presence of ac4C modifies the interaction between mRNA and ribosomes, thereby promoting protein synthesis.

  • Mechanism : The acetylation of cytidine is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) , which transfers an acetyl group from acetyl-CoA to the exocyclic N4-amine of cytidine. This modification is essential for the proper functioning of various cellular processes, including viral replication and tumor progression .
  • Case Study : Research has shown that inhibiting NAT10 reduces the levels of ac4C in mRNA, leading to decreased viral replication in enterovirus 71 (EV71) and other RNA viruses such as HIV-1 and Zika virus. This indicates that targeting ac4C could be a potential therapeutic strategy against viral infections .

Applications in Cancer Research

Ac4CTP has been implicated in various cancer types, particularly through its association with NAT10. Elevated NAT10 levels have been linked to poor prognosis in cancers such as hepatocellular carcinoma (HCC) and acute myeloid leukemia (AML).

  • Hepatocellular Carcinoma : Studies demonstrated that silencing NAT10 significantly inhibits HCC cell proliferation and metastasis by reducing ac4C levels, thereby affecting the translation of oncogenes like HMGB2 .
  • Acute Myeloid Leukemia : In AML, NAT10-mediated ac4C enhances serine metabolism, promoting stem cell properties and leukemogenesis. This suggests that targeting ac4C could provide new avenues for treatment .

In Vitro Transcription Applications

Ac4CTP serves as an effective substrate for T7 RNA polymerase-catalyzed transcription in vitro. Its incorporation into RNA templates allows for the production of modified RNA molecules that can be utilized in various applications.

  • Transcription Efficiency : The use of ac4CTP can enhance the yield of synthesized RNA, making it a valuable tool for producing high-quality RNA probes for research and diagnostic purposes .

Potential Therapeutic Applications

The unique properties of ac4CTP make it a candidate for developing novel therapeutics, particularly in the fields of virology and oncology.

  • Viral Infections : By targeting the pathways involving ac4C modifications, researchers are exploring strategies to inhibit viral replication, providing a potential therapeutic angle against persistent viral infections .
  • Cancer Treatment : The modulation of NAT10 activity and subsequent effects on ac4C levels could lead to innovative treatments for cancers characterized by high NAT10 expression .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
RNA ModificationEnhances translation efficiency and stabilityPromotes protein synthesis; critical for mRNA function
Cancer ResearchInvolved in tumor progression; elevated levels linked to poor prognosisSilencing NAT10 inhibits HCC growth; promotes AML stemness
In Vitro TranscriptionServes as a substrate for T7 RNA polymeraseEnhances yield of synthesized RNA
Therapeutic DevelopmentPotential target for antiviral and anticancer therapiesTargeting ac4C may inhibit viral replication; reduce cancer cell proliferation

Mechanism of Action

N4-Acetylcytidine triphosphate (sodium) exerts its effects through the acetylation of RNA molecules. The acetyl group at the N4 position of cytidine enhances the stability and translation efficiency of RNA. This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), which transfers the acetyl group from acetyl-CoA to the N4 position of cytidine. The modified RNA molecules exhibit increased resistance to degradation and improved translation efficiency, contributing to the regulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key properties and applications of ac4CTP sodium compared to other nucleotide triphosphates:

Compound Molecular Formula Molecular Weight Solubility Applications Key Features
N4-Acetylcytidine triphosphate (sodium) C₁₁H₁₄N₃Na₄O₁₅P₃ 613.12 ≥125 mg/mL in H₂O T7 RNA polymerase-mediated in vitro transcription Acetylated cytidine modification; enhances RNA stability and functional studies
5-Methylcytidine triphosphate (5-Me-CTP) C₁₀H₁₇N₃O₁₄P₃ (sodium salt) ~547.1* 100 mM aqueous solution mRNA synthesis (improves stability, reduces immune recognition) Methylation at cytidine’s 5-position; reduces innate immune response
Deoxythymidine triphosphate (dTTP) C₁₀H₁₇N₂O₁₄P₃ (sodium salt) ~504.1* Not specified DNA synthesis (PCR, sequencing) Natural DNA building block; critical for replication and amplification
N7-Methylguanosine-5'-triphosphate-5'-adenosine (m7GpppA) C₂₀H₂₈N₁₀O₁₇P₃ ~867.3* Not specified RNA capping (enhances translation efficiency and stability) Dinucleotide cap analog; mimics eukaryotic mRNA 5'-cap structure

*Estimated based on molecular formula.

Detailed Analysis

N4-Acetylcytidine Triphosphate (Sodium) vs. 5-Methylcytidine Triphosphate (5-Me-CTP)

  • Structural Differences : ac4CTP sodium features an N4-acetyl group on cytidine, while 5-Me-CTP has a methyl group at the 5-position .
  • Functional Contrast :
    • ac4CTP sodium is used to study acetylated RNA modifications , which may influence RNA-protein interactions and epigenetic regulation .
    • 5-Me-CTP is employed to synthesize immune-stealth mRNA by evading detection by Toll-like receptors (TLRs), a critical feature for mRNA vaccines .
  • Efficiency: Both compounds are efficiently incorporated by T7 RNA polymerase, but 5-Me-CTP is more widely adopted in therapeutic mRNA production due to its established role in reducing immunogenicity .

N4-Acetylcytidine Triphosphate (Sodium) vs. Deoxythymidine Triphosphate (dTTP)

  • Role in Nucleic Acids :
    • ac4CTP sodium is exclusive to RNA synthesis , while dTTP is a natural substrate for DNA polymerases .

Biological Activity

N4-Acetylcytidine triphosphate (sodium) is a modified nucleotide that has garnered attention for its biological activities, particularly in the context of mRNA modifications and their implications in various cellular processes. This article delves into the biological activity of N4-acetylcytidine triphosphate (ac4CTP), highlighting its role in gene expression regulation, effects on cellular metabolism, and potential therapeutic applications.

Overview of N4-Acetylcytidine Triphosphate

N4-acetylcytidine (ac4C) is an RNA modification catalyzed by the enzyme N-acetyltransferase 10 (NAT10). This modification has been implicated in the regulation of mRNA stability, translation, and interactions with various proteins. The presence of ac4C in mRNA can influence gene expression by altering the structural conformation of RNA, thereby enhancing or inhibiting translation depending on the context.

  • Translation Regulation :
    • Ac4C enhances translation elongation by stabilizing interactions between mRNA and tRNAs, particularly in coding sequences (CDS). This stabilization occurs through intramolecular hydrogen bonding, which improves base-pairing with guanosine and inhibits co-translational decay pathways .
    • In contrast, ac4C can negatively impact translation initiation under certain conditions by modifying base-pairing interactions in the 5' untranslated region (UTR) of mRNAs .
  • Impact on Cellular Metabolism :
    • Recent studies have shown that ac4C plays a significant role in metabolic reprogramming, particularly in cancer cells. For instance, NAT10-mediated ac4C modification enhances serine uptake and biosynthesis in acute myeloid leukemia (AML), promoting stemness and progression of leukemia .
    • In hepatocellular carcinoma (HCC), elevated levels of NAT10 and ac4C have been associated with poor patient outcomes. Silencing NAT10 significantly inhibits tumor growth by reducing ac4C levels, thereby affecting the translation of oncogenic proteins .
  • Immunogenicity Modulation :
    • Ac4C has been shown to reduce the inflammatory response associated with synthetic mRNAs. When incorporated into mRNA constructs, ac4C diminishes cytokine secretion from immune cells, suggesting its potential use in developing less immunogenic RNA therapeutics .

Table 1: Summary of Biological Activities of N4-Acetylcytidine Triphosphate

Biological ActivityMechanism/EffectReference
Translation EnhancementStabilizes tRNA-mRNA interactions ,
Regulation of Gene ExpressionAlters mRNA structure affecting initiation/elongation ,
Metabolic ReprogrammingEnhances serine uptake and biosynthesis ,
Reduced ImmunogenicityDiminishes inflammatory responses

Case Studies

  • Acute Myeloid Leukemia :
    • A study demonstrated that NAT10 and ac4C drive leukaemogenesis by enhancing serine metabolism through increased expression of serine transporter SLC1A4. Inhibition of NAT10 led to reduced tumor growth and improved survival rates in mouse models .
  • Hepatocellular Carcinoma :
    • Research indicated that high NAT10 expression correlates with increased ac4C levels in HCC tissues, contributing to tumor progression. Targeting NAT10 resulted in significant reductions in tumor size and metastasis, highlighting the therapeutic potential of inhibiting ac4C pathways .

Q & A

Q. Basic: What experimental conditions optimize N4-acetylcytidine triphosphate (ac4CTP) sodium incorporation in T7 Polymerase-catalyzed transcription?

Methodological Answer:

  • Substrate Concentration : Use 0.1–2 mM ac4CTP sodium in transcription reactions, as higher concentrations (e.g., 1–2 mM) enhance incorporation efficiency without inhibiting T7 Polymerase activity .
  • Template Design : Ensure RNA templates contain cytidine residues at positions where acetylation is desired. Test templates with varying lengths and secondary structures to assess polymerase processivity .
  • Buffer Conditions : Maintain pH 7.0–7.5 using phosphate-based buffers (e.g., 0.02 M potassium phosphate with 0.15 M KCl) to stabilize enzymatic activity .

Q. Advanced: How can researchers reconcile contradictory data on ac4CTP sodium’s dual role in cell growth inhibition and inflammatory signaling?

Methodological Answer:

  • Dose-Dependent Studies : Perform time-course experiments (3–48 hours) with ac4CTP sodium concentrations ranging from 0.1–2 mM. Lower doses (0.1–0.3 mM) may favor transcription applications, while higher doses (>0.3 mM) trigger NFκB activation and HMGB1 upregulation in BV2 microglia .
  • Pathway-Specific Inhibitors : Co-treat cells with NFκB inhibitors (e.g., BAY11-7082) to decouple transcriptional incorporation effects from inflammatory signaling .
  • Multi-Omics Validation : Combine RNA-Seq (to assess ac4CTP incorporation fidelity) with proteomics (to quantify HMGB1/NLRP3 levels) .

Q. Basic: What analytical methods validate ac4CTP sodium incorporation into RNA transcripts?

Methodological Answer:

  • Gel Electrophoresis : Resolve transcripts on denaturing urea-PAGE gels; acetylated cytidine may alter migration patterns compared to unmodified CTP .
  • HPLC/MS : Use ion-pair reverse-phase HPLC coupled with mass spectrometry to detect acetylated nucleosides after RNA digestion with nuclease P1 .
  • Antibody-Based Detection : Employ monoclonal antibodies (e.g., Clone 3C2C2) for dot-blot or ELISA to confirm ac4CTP incorporation in HeLa cell RNA isolates .

Q. Advanced: What downstream effects arise from ac4CTP sodium-induced HMGB1 upregulation in immune cells?

Methodological Answer:

  • Co-Culture Models : Treat BV2 microglia with ac4CTP sodium (0.3–1 mM, 3–6 hours) and co-culture with neurons to assess HMGB1-mediated neuroinflammatory crosstalk .
  • Chromatin Immunoprecipitation (ChIP) : Map NFκB binding sites in the HMGB1 promoter to confirm direct transcriptional regulation .
  • In Vivo Validation : Inject ac4CTP sodium into animal models (e.g., zebrafish embryos) and quantify HMGB1 secretion via Western blot .

Q. Basic: How do buffer components affect ac4CTP sodium stability during in vitro transcription?

Methodological Answer:

  • Cation Selection : Sodium ions (from ac4CTP sodium) may interfere with magnesium-dependent polymerase activity. Titrate MgCl₂ (2–6 mM) to balance enzyme efficiency and nucleotide stability .
  • Reducing Agents : Avoid β-mercaptoethanol in buffers, as thiols can degrade acetylated nucleotides. Use DTT (1 mM) instead .
  • Storage Conditions : Aliquot ac4CTP sodium in H₂O (≥125 mg/mL) and store at –80°C to prevent hydrolysis .

Q. Advanced: How does ac4CTP sodium compare to other modified CTP analogs (e.g., pseudouridine triphosphate) in mRNA stability and immunogenicity?

Methodological Answer:

  • mRNA Half-Life Assays : Co-transcribe luciferase mRNA with ac4CTP sodium or pseudouridine triphosphate (Ψ-CTP) and measure decay rates in HEK293T cells using luciferase activity assays .
  • Immune Profiling : Stimulate dendritic cells with modified mRNAs and quantify IFN-α/β secretion via ELISA. ac4CTP sodium may reduce TLR3/7/8 activation compared to unmodified CTP but less effectively than Ψ-CTP .
  • Cryo-EM Structural Analysis : Resolve T7 Polymerase-ac4CTP complexes to compare steric effects with Ψ-CTP and predict incorporation fidelity .

Q. Basic: What controls are essential when designing experiments with ac4CTP sodium?

Methodological Answer:

  • Negative Controls : Use unmodified CTP in parallel reactions to distinguish acetylation-specific effects.
  • Enzyme Blanks : Omit T7 Polymerase to confirm transcription is enzyme-dependent.
  • Purity Verification : Validate ac4CTP sodium purity via HPLC (≥95%) and test for endotoxin contamination if using in cell-based assays .

Q. Advanced: Can ac4CTP sodium be used to study epitranscriptomic regulation in prokaryotic systems?

Methodological Answer:

  • Bacterial Polymerase Compatibility : Test E. coli RNA polymerase activity with ac4CTP sodium using in vitro transcription assays. Note that T7 Polymerase is more permissive to modifications than bacterial enzymes .
  • Ribosome Profiling : Incorporate ac4CTP sodium into bacterial mRNA and perform ribo-seq to assess translation efficiency impacts .
  • CRISPR Interference : Knock down putative acetyltransferases (e.g., RimI homologs) to probe endogenous ac4C modification pathways in prokaryotes .

Properties

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N3O15P3.4Na/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);;;;/q;4*+1/p-4/t6-,8-,9-,10-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBLTNBKSQTQJC-XGZYCNACSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N3Na4O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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